molecular formula C19H21F3N2O4 B270542 6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B270542
M. Wt: 398.4 g/mol
InChI Key: ARZJFKNSGYKJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholino group, a trifluoromethyl group, and a cyclohexene ring, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C19H21F3N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

6-[[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H21F3N2O4/c20-19(21,22)15-11-12(5-6-16(15)24-7-9-28-10-8-24)23-17(25)13-3-1-2-4-14(13)18(26)27/h1-2,5-6,11,13-14H,3-4,7-10H2,(H,23,25)(H,26,27)

InChI Key

ARZJFKNSGYKJPF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the morpholino and trifluoromethyl groups, followed by their attachment to the cyclohexene ring. Common synthetic routes include:

    Formation of the Morpholino Group: This step involves the reaction of morpholine with appropriate reagents to introduce the morpholino group.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.

    Cyclohexene Ring Formation: The cyclohexene ring is formed through cyclization reactions, often involving catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(4-Morpholinyl)-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
  • 6-{[4-(4-Morpholinyl)-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid derivatives

Uniqueness

The uniqueness of 6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

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